Echimidine N-oxide

Catalog No.
S879752
CAS No.
41093-89-4
M.F
C20H31NO8
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Echimidine N-oxide

CAS Number

41093-89-4

Product Name

Echimidine N-oxide

IUPAC Name

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

Molecular Formula

C20H31NO8

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-,21?/m0/s1

InChI Key

KDJGEXAPDZNXSD-KCFAIRMISA-N

SMILES

Array

Synonyms

1,5-Dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-4-oxido-1H-pyrrolizin-7-yl]methoxy]carbonyl]-L-threo-pentitol; [1R-[1α(Z),7(2R*,3S*),7aβ]]-2-methyl-2-Butenoic Acid 7-[[2,3-Dihydroxy-2-(1-hydroxyeth

Canonical SMILES

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-]

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O)[O-]

Echimidine N-oxide has been reported in Echium angustifolium with data available.

Echimidine N-oxide is the highly polar N-oxide form of the hepatotoxic pyrrolizidine alkaloid (PA) echimidine, predominantly found in Echium plant species. In the context of analytical chemistry and procurement, it serves as a non-negotiable primary reference standard for food safety and toxicology laboratories. Because PAs exist primarily in their N-oxide forms in plant and food matrices, regulatory bodies mandate its specific quantification. The compound is essential for establishing accurate calibration curves, optimizing solid-phase extraction (SPE) protocols, and validating LC-MS/MS workflows required to meet stringent Commission Regulation (EU) 2020/2040 limits for PA contamination in honey, tea, and herbal supplements [1].

Procuring Echimidine free base as a surrogate standard for Echimidine N-oxide leads to critical quantification failures in LC-MS/MS workflows. The zwitterionic nature of the N-oxide fundamentally alters its physicochemical behavior, resulting in distinct chromatographic retention times, unique multiple reaction monitoring (MRM) transitions, and significantly different ionization efficiencies. More importantly, during standard cation-exchange (MCX/SCX) solid-phase extraction (SPE) of complex matrices like honey or tea, N-oxides consistently exhibit lower and more variable recovery rates compared to their free base counterparts. Without the exact Echimidine N-oxide standard to calculate matrix-specific recovery correction factors, laboratories risk severe under-reporting of PA levels and subsequent regulatory non-compliance .

Chromatographic Retention and MRM Specificity

In reversed-phase LC-MS/MS workflows, Echimidine N-oxide exhibits distinct chromatographic behavior compared to its free base. Under standard gradient conditions (e.g., C18 column, 0.1% formic acid), the N-oxide elutes at a specific retention time (e.g., ~6.58 min) and requires a distinct precursor ion transition ([M+H]+ m/z 414.2) compared to the free base (m/z 398.2). This baseline separation and mass difference are critical for avoiding isobaric interference and ensuring accurate peak integration [1].

Evidence DimensionPrecursor m/z and LC Retention
Target Compound DataEchimidine N-oxide (m/z 414.2)
Comparator Or BaselineEchimidine free base (m/z 398.2)
Quantified Difference+16 Da mass shift and distinct elution profile
ConditionsReversed-phase LC-MS/MS (C18 column, positive ESI mode)

Prevents false positives and ensures accurate quantification by eliminating cross-talk between the free base and N-oxide forms during high-throughput screening.

Solid-Phase Extraction (SPE) Recovery Discrepancies

During sample clean-up using strong cation-exchange (SCX) or mixed-mode (MCX) SPE cartridges, the recovery rates for PA N-oxides are significantly different from their free bases. Studies indicate that while free bases often achieve >80-90% recovery, N-oxides like Echimidine N-oxide can drop to 50-75% depending on the matrix (e.g., honey or tea) and elution solvent strength. This necessitates the use of the exact N-oxide standard to establish precise recovery correction factors [1].

Evidence DimensionSPE Recovery Rate
Target Compound DataPA N-oxides (e.g., Echimidine N-oxide) (~50-75% recovery)
Comparator Or BaselinePA Free bases (>80-90% recovery)
Quantified DifferenceUp to 20-30% lower recovery for N-oxides
ConditionsCation-exchange SPE clean-up in complex food matrices (e.g., honey)

Procuring the exact N-oxide standard is mandatory to correct for extraction losses and meet regulatory Limits of Quantification (LOQ).

Toxicological Relative Potency (REP) Factors

In mixture toxicity risk assessments, different PAs exhibit varying degrees of hepatotoxicity. Echimidine N-oxide has a calculated Relative Potency (REP) factor of 1.79 (relative to the benchmark Riddelliine), which differs significantly from other PA N-oxides like Lycopsamine N-oxide (REP 1.59). Generic PA class assumptions cannot accurately model the Margin of Exposure (MOE); exact quantification of Echimidine N-oxide is required for precise toxicological profiling [1].

Evidence DimensionRelative Potency (REP) vs Riddelliine
Target Compound DataEchimidine N-oxide (REP = 1.79)
Comparator Or BaselineLycopsamine N-oxide (REP = 1.59)
Quantified Difference12.5% higher relative potency factor
ConditionsPBK modeling and in vitro toxicity risk assessment

Enables toxicologists and regulatory bodies to calculate accurate Margin of Exposure (MOE) values rather than relying on flawed class-level estimates.

Regulatory Compliance Testing in Food Matrices

Echimidine N-oxide is an indispensable standard for laboratories conducting compliance testing under Commission Regulation (EU) 2020/2040. It is used to calibrate LC-MS/MS instruments for the exact quantification of PA contamination in honey, herbal teas, and food supplements, ensuring detection limits meet the required <1.0 µg/kg thresholds[1].

Optimization of Solid-Phase Extraction (SPE) Workflows

Analytical method developers procure this compound to optimize SPE sorbent selection (e.g., SCX vs. MCX) and elution conditions. It serves as a critical spike-in standard to calculate matrix-specific recovery rates, compensating for the inherently lower extraction efficiency of N-oxides compared to free bases [2].

Toxicokinetic and Hepatotoxicity Profiling

Toxicology labs utilize Echimidine N-oxide in in vitro assays to study its metabolic reduction to the free base and subsequent conversion to reactive pyrrolic esters. It is essential for determining compound-specific Relative Potency (REP) factors used in Margin of Exposure (MOE) risk assessments [3].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

413.20496695 Da

Monoisotopic Mass

413.20496695 Da

Heavy Atom Count

29

Dates

Last modified: 08-15-2023

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